1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-690344 is a small molecule drug initially developed by Abbott Laboratories. It is a dopamine D3 receptor antagonist, which means it blocks the action of dopamine at the D3 receptor. This compound has shown potential in preclinical studies and is being investigated for its therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for A-690344 are not widely published. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of heterocyclic rings, introduction of functional groups, and purification steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
A-690344, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
A-690344 has several scientific research applications:
Chemistry: It is used as a tool compound to study the dopamine D3 receptor and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of dopamine D3 receptors in the brain.
Medicine: It is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia and drug addiction.
Industry: It may have applications in the development of new drugs targeting the dopamine D3 receptor.
Mechanism of Action
A-690344 exerts its effects by antagonizing the dopamine D3 receptor. This means it binds to the receptor and prevents dopamine from activating it. The dopamine D3 receptor is involved in regulating mood, cognition, and reward pathways in the brain. By blocking this receptor, A-690344 can modulate these pathways and potentially treat disorders related to dopamine dysregulation .
Comparison with Similar Compounds
A-690344 is unique in its high specificity for the dopamine D3 receptor compared to other dopamine receptor antagonists. Similar compounds include:
SB-277011-A: Another dopamine D3 receptor antagonist with similar applications in research and potential therapeutic uses.
GR-103691: A compound with similar receptor specificity but different pharmacokinetic properties.
A-690344 stands out due to its unique chemical structure and high specificity for the dopamine D3 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H31F3N6O2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H31F3N6O2/c1-15-14-31(20(33)28-18(15)32)8-6-5-7-29-9-11-30(12-10-29)17-13-16(22(23,24)25)26-19(27-17)21(2,3)4/h13-14H,5-12H2,1-4H3,(H,28,32,33) |
InChI Key |
LRAYIUHUAWSEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C(C)(C)C |
Synonyms |
A-690344 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.